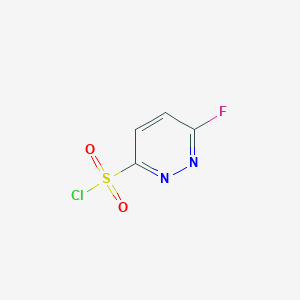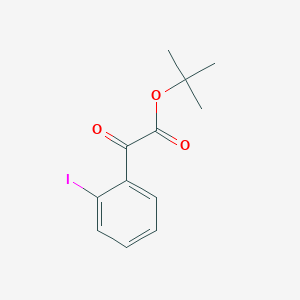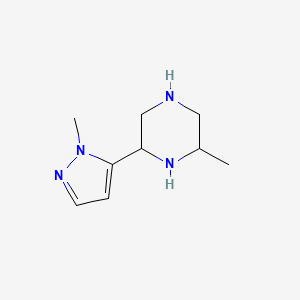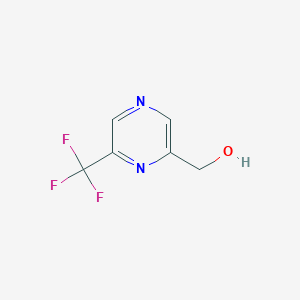
4-Bromo-2-chloropyridine-6-acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-chloropyridine-6-acetic acid is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine and chlorine atoms attached to a pyridine ring, along with an acetic acid functional group. The molecular formula of this compound is C7H5BrClNO2. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloropyridine-6-acetic acid typically involves the halogenation of pyridine derivatives. One common method is the bromination and chlorination of pyridine-6-acetic acid. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable catalyst and solvent. For example, the bromination can be carried out using bromine in acetic acid, while the chlorination can be achieved using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques. The choice of reagents and reaction conditions is carefully controlled to ensure the efficient and cost-effective production of the compound.
化学反应分析
Types of Reactions
4-Bromo-2-chloropyridine-6-acetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The acetic acid group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms or reduce the acetic acid group to an alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like ether or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce carboxylic acids, alcohols, or dehalogenated compounds.
科学研究应用
4-Bromo-2-chloropyridine-6-acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its halogenated pyridine structure makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding. Its derivatives can act as ligands for various biological targets, providing insights into biochemical pathways and mechanisms.
Medicine: Research on this compound and its derivatives has potential implications for drug discovery and development. The compound’s ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various manufacturing processes.
作用机制
The mechanism of action of 4-Bromo-2-chloropyridine-6-acetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting biochemical pathways and cellular processes. The presence of halogen atoms and the acetic acid group contribute to its binding affinity and specificity for these targets. The exact molecular pathways involved depend on the specific biological system and the nature of the interactions.
相似化合物的比较
Similar Compounds
4-Bromo-2-chloropyridine: Lacks the acetic acid group, making it less versatile in certain chemical reactions.
2-Chloro-4-fluoropyridine: Contains a fluorine atom instead of bromine, leading to different reactivity and applications.
6-Bromo-2-chloropyridine: Similar structure but with different substitution patterns, affecting its chemical properties and uses.
Uniqueness
4-Bromo-2-chloropyridine-6-acetic acid is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, along with the acetic acid functional group. This combination of functional groups provides a distinct reactivity profile, making it a valuable compound for various synthetic and research applications. Its ability to undergo multiple types of chemical reactions and interact with biological targets sets it apart from other similar compounds.
属性
分子式 |
C7H5BrClNO2 |
|---|---|
分子量 |
250.48 g/mol |
IUPAC 名称 |
2-(4-bromo-6-chloropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H5BrClNO2/c8-4-1-5(3-7(11)12)10-6(9)2-4/h1-2H,3H2,(H,11,12) |
InChI 键 |
CXRLKELFFYWSCX-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(N=C1CC(=O)O)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Endo-methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12956870.png)



![3-bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B12956899.png)


![4-Fluorodibenzo[b,d]furan-1-ol](/img/structure/B12956931.png)





![2-Hydroxy-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12956964.png)
